molecular formula C12H11N3O6 B1263581 Proximicin A

Proximicin A

Cat. No. B1263581
M. Wt: 293.23 g/mol
InChI Key: LUNJGRUKBOURFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proximicin A is a natural product found in Verrucosispora with data available.

Scientific Research Applications

Breast Cancer Research

Proximicin A has been investigated for its potential in treating breast cancer. A study highlighted its ability to bind with the HER2 gene, which is linked to breast cancer development. The research also analyzed its absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting Proximicin A as a potential breast cancer therapeutic candidate due to its favorable ADME properties (Aung, 2022).

Sustainable Synthesis from Chitin

Proximicin A's sustainable synthesis has been demonstrated from chitin-derived chemicals. This approach is part of the concept of a shell biorefinery, which aims to use components of crustacean shells for producing value-added products like Proximicin A (Sadiq, Chen, Yan, & Sperry, 2018).

DNA Binding and Cytotoxicity

Research has also been conducted on the synthesis of a netropsin-proximicin-hybrid library, evaluating its cytotoxicity and minor groove binding activity. Proximicins A-C have shown moderate cytotoxic activity and influence on cell cycle-regulating proteins (Wolter et al., 2009).

Antitumor Activity

Various studies have explored Proximicin A's antitumor activity. It exhibits cytotoxicity against different carcinoma cell lines, making it a significant focus in anticancer research (Brucoli et al., 2012).

Antibacterial Activity

Proximicin A, along with its family, has been identified for its weak antibacterial activity but strong cytostatic effect against various human tumor cell lines (Fiedler et al., 2008).

Conformational Studies

Investigations into the structure of Proximicin A have been conducted to understand its conformation and mode of action, particularly regarding its cytotoxic activity compared to related compounds like netropsin and distamycin (Denisiuk et al., 2013).

Synthesis and Biological Evaluation

Efficient synthesis methods for Proximicin A have been developed to facilitate its evaluation in antitumor and antibiotic activities. Its synthesis process has been optimized for better yield and potential application in pharmaceuticals (Brucoli et al., 2012).

properties

Product Name

Proximicin A

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

methyl N-[5-[(5-carbamoylfuran-3-yl)carbamoyl]furan-3-yl]carbamate

InChI

InChI=1S/C12H11N3O6/c1-19-12(18)15-7-3-9(21-5-7)11(17)14-6-2-8(10(13)16)20-4-6/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18)

InChI Key

LUNJGRUKBOURFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)N

synonyms

proximicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.